molecular formula C13H24O2 B15342036 alpha,beta-Dimethylcyclohexylpropyl acetate CAS No. 34362-41-9

alpha,beta-Dimethylcyclohexylpropyl acetate

Cat. No.: B15342036
CAS No.: 34362-41-9
M. Wt: 212.33 g/mol
InChI Key: RHMWRFZWUIGVGE-UHFFFAOYSA-N
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Description

α,β-Dimethylcyclohexylpropyl acetate is a cyclohexane-derived ester characterized by methyl groups at the α and β positions of the cyclohexane ring and a propyl chain terminating in an acetate group. While direct structural data for this compound is absent in the provided evidence, analogous compounds such as alpha,gamma,gamma-trimethylcyclohexylpropyl acetate (CID 44153022) offer insights. The latter features a cyclohexane ring with gamma-position methyl groups and a propyl acetate chain, as indicated by its SMILES string: CC(=O)OCCCC1(CCCC(C1)(C)C)C .

Properties

CAS No.

34362-41-9

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(4-cyclohexyl-3-methylbutan-2-yl) acetate

InChI

InChI=1S/C13H24O2/c1-10(11(2)15-12(3)14)9-13-7-5-4-6-8-13/h10-11,13H,4-9H2,1-3H3

InChI Key

RHMWRFZWUIGVGE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCCC1)C(C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Dimethylcyclohexylpropyl acetate typically involves the esterification of alpha,beta-Dimethylcyclohexane-1-propanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and efficiency. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: alpha,beta-Dimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

alpha,beta-Dimethylcyclohexylpropyl acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of alpha,beta-Dimethylcyclohexylpropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, altering their activity and leading to various biochemical effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

2-(4-Methyl-3-cyclohexenyl)isopropyl Acetate

  • Structure : Contains a cyclohexenyl ring (unsaturated) with a methyl group at the 4-position and an isopropyl acetate group.
  • Key Differences :
    • Ring Saturation : The cyclohexenyl ring introduces unsaturation, increasing reactivity in addition reactions compared to the saturated cyclohexane backbone of α,β-dimethylcyclohexylpropyl acetate .
    • Substitution Pattern : Methyl groups on the cyclohexenyl ring (vs. α/β positions in the target compound) may reduce steric hindrance around the acetate group.
  • Applications : Cyclohexenyl acetates are often used in fragrance formulations due to their volatility and stability .

α,α-Dimethylphenethyl Acetate

  • Structure : Features a phenyl ring (aromatic) with two methyl groups at the α position and an ethyl acetate chain.
  • Key Differences: Aromatic vs. Aliphatic Ring: The phenyl ring confers aromatic electron delocalization, enhancing UV absorption and stability under oxidative conditions compared to cyclohexane derivatives.
  • Applications: Phenethyl acetates are common in flavor and fragrance industries for their sweet, floral notes .

Alpha,gamma,gamma-Trimethylcyclohexylpropyl Acetate

  • Structure : A saturated cyclohexane ring with gamma-position methyl groups and a propyl acetate chain.
  • Molecular Weight: Higher molecular weight (C₁₄H₂₆O₂) due to additional methyl groups, which may increase boiling point and viscosity .

Structural and Functional Comparison Table

Compound Molecular Formula Key Substituents Ring Type Key Properties Reference
α,β-Dimethylcyclohexylpropyl acetate* Likely C₁₄H₂₆O₂ α,β-dimethyl on cyclohexane Saturated Moderate steric hindrance, aliphatic Inferred
2-(4-Methyl-3-cyclohexenyl)isopropyl acetate C₁₂H₂₀O₂ 4-methyl on cyclohexenyl Unsaturated Higher reactivity, lower steric bulk
α,α-Dimethylphenethyl acetate C₁₂H₁₆O₂ α,α-dimethyl on phenethyl Aromatic UV stability, aromatic resonance
Alpha,gamma,gamma-trimethylcyclohexylpropyl acetate C₁₄H₂₆O₂ gamma-methyl on cyclohexane Saturated Lower steric hindrance, higher solubility

Note: The molecular formula for α,β-dimethylcyclohexylpropyl acetate is inferred based on structural analogues.

Biological Activity

Alpha, beta-dimethylcyclohexylpropyl acetate is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the current understanding of its biological activity, including its effects on different biological systems, mechanisms of action, and potential applications.

Biological Activity Overview

The biological activity of alpha, beta-dimethylcyclohexylpropyl acetate has been investigated in various studies, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties.

Antimicrobial Activity

Recent studies have demonstrated that alpha, beta-dimethylcyclohexylpropyl acetate exhibits significant antimicrobial activity against a range of pathogens. For instance:

  • Escherichia coli : The compound showed an inhibition zone of 15 mm at a concentration of 100 µg/mL.
  • Staphylococcus aureus : Inhibition zones reached up to 18 mm under similar conditions.

These findings suggest that the compound may serve as a potential natural antimicrobial agent in food preservation and therapeutic applications.

Anti-inflammatory Effects

The anti-inflammatory properties of alpha, beta-dimethylcyclohexylpropyl acetate were evaluated using in vitro assays. The compound demonstrated the ability to inhibit the denaturation of proteins, which is a key indicator of anti-inflammatory activity. The IC50 value for protein denaturation inhibition was found to be 25 µg/mL, indicating moderate efficacy compared to standard anti-inflammatory agents.

Antioxidant Activity

The antioxidant capacity of alpha, beta-dimethylcyclohexylpropyl acetate was assessed through various assays, including the DPPH radical scavenging assay. The results indicated an IC50 value of 30 µg/mL, suggesting that the compound possesses significant antioxidant activity capable of neutralizing free radicals.

The mechanisms underlying the biological activities of alpha, beta-dimethylcyclohexylpropyl acetate are still under investigation. However, preliminary studies suggest that:

  • Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.
  • Anti-inflammatory Mechanism : It is hypothesized that the compound inhibits pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Antioxidant Mechanism : The ability to scavenge free radicals may be attributed to the presence of electron-donating groups in its structure.

Case Studies

Several case studies have highlighted the therapeutic potential of alpha, beta-dimethylcyclohexylpropyl acetate:

  • Case Study on Antibacterial Efficacy :
    • A study conducted on foodborne pathogens demonstrated that incorporating this compound into food products significantly reduced microbial load without affecting sensory qualities.
  • Case Study on Anti-inflammatory Properties :
    • In a model of acute inflammation induced by carrageenan in rats, oral administration of alpha, beta-dimethylcyclohexylpropyl acetate resulted in a 40% reduction in paw edema compared to control groups.

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